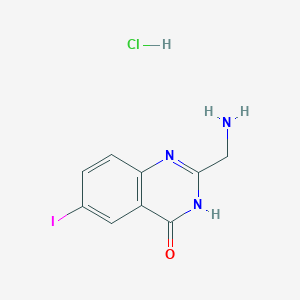

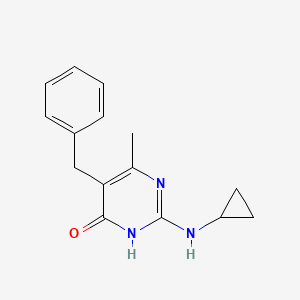

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione” is a chemical compound that is used as a reference standard for pharmaceutical testing . It is a GABA modulator . The color/form of this compound is off-white .

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as “(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione”, has been a topic of interest in the field of organic synthesis due to their various chemical and biological applications . Starting from 3-phenylquinazoline-2,4(1H,3H)-dithione, some new derivatives of 3H-quinazoline-4-ones were synthesized . The structures of all new compounds were inferred based on the mass spectral, infrared, and NMR spectral data as well as the elemental analytical data .Applications De Recherche Scientifique

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. They act on various pathways and mechanisms to inhibit cancer cell growth. For instance, some derivatives have shown promising broad-spectrum anti-cancer effects, with selective inhibition activity in p53 mutant cancer cell lines . This suggests that (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione could be explored for its potential to induce apoptotic cell death in cancer cells with specific genetic profiles.

Antibacterial Applications

The emergence of drug-resistant bacterial strains has necessitated the development of new antibiotics. Quinazolinone derivatives have been recognized for their antibacterial properties . Research could focus on synthesizing new derivatives of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione to evaluate their efficacy against resistant bacteria strains.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of quinazolinones are well-documented. They can modulate inflammatory pathways and provide pain relief . Investigating these properties in (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione could lead to the development of new medications for chronic inflammatory conditions and pain management.

Anticonvulsant Potential

Quinazolinone derivatives have shown promise as anticonvulsants, which are used to prevent or treat seizures . The compound could be studied for its potential use in treating epilepsy or other seizure disorders.

Anti-Parkinsonism Activity

Some quinazolinone derivatives have been found to have anti-Parkinsonism effects, which could be beneficial in treating Parkinson’s disease . Research into (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione might uncover new therapeutic avenues for this neurodegenerative disorder.

Antiviral Applications

The broad spectrum of pharmacological activities of quinazolinones includes antiviral properties. Given the ongoing need for effective antiviral drugs, the compound could be a candidate for the development of treatments against various viral infections .

Antioxidant Properties

Quinazolinones have also been associated with antioxidant activities, which play a crucial role in protecting cells from oxidative stress . This property could be harnessed in (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione to develop protective agents against diseases caused by oxidative damage.

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as barbiturates, have been found to interact with gaba_a receptors .

Mode of Action

For instance, some pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes, thus reducing the generation of PGE_2 .

Biochemical Pathways

It’s worth noting that pyrimidine derivatives are known to have a wide range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . These effects suggest that the compound may interact with multiple biochemical pathways.

Result of Action

For instance, some pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature and light intensity have been found to affect the efficacy of certain compounds . .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione involves the condensation of ethyl acetoacetate with phenylhydrazine followed by cyclization with urea.", "Starting Materials": [ "Ethyl acetoacetate", "Phenylhydrazine", "Urea" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with phenylhydrazine in the presence of a base such as sodium ethoxide to form the corresponding hydrazone.", "Step 2: The hydrazone is then cyclized with urea in the presence of a catalyst such as p-toluenesulfonic acid to form the desired product, (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione." ] } | |

Numéro CAS |

58042-96-9 |

Nom du produit |

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione |

Formule moléculaire |

C12H13N3O2 |

Poids moléculaire |

231.25 g/mol |

Nom IUPAC |

5-ethyl-6-imino-5-phenyl-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17) |

Clé InChI |

HUYKEYWPDBRCSH-UHFFFAOYSA-N |

SMILES |

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |

SMILES canonique |

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

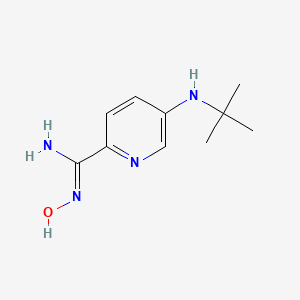

![1-tert-butyl-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384570.png)

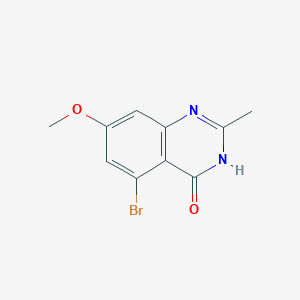

![2-(propan-2-yl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384578.png)